molecular formula C26H24ClN3O3 B2638858 N-(3-chloro-4-methylphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide CAS No. 893789-12-3

N-(3-chloro-4-methylphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide

Cat. No.: B2638858
CAS No.: 893789-12-3
M. Wt: 461.95
InChI Key: BPHMSVBSVWVHDB-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide ( 893789-12-3) is a chemical compound with the molecular formula C 26 H 24 ClN 3 O 3 and a molecular weight of 461.94 g/mol . This acetamide derivative features a 1,2-dihydroquinolin-2-one core structure, which is a framework of significant interest in medicinal chemistry for the development of protein tyrosine kinase inhibitors . Compounds within this structural class have been designed and synthesized for their potential antitumor properties, demonstrating promising inhibitory activity against human tumor cell lines in research settings . The specific substitutions on the core scaffold, including the 3-chloro-4-methylphenyl and the (phenylamino)methyl groups, are critical for modulating the compound's biological activity and physicochemical properties. Its computed physical properties include a topological polar surface area of 70.7 Ų and an XLogP3 value of 4.9, indicating its potential for cellular permeability . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers can source this compound in various quantities from specialized suppliers .

Properties

IUPAC Name

2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O3/c1-17-8-10-21(13-23(17)27)29-25(31)16-30-24-14-22(33-2)11-9-18(24)12-19(26(30)32)15-28-20-6-4-3-5-7-20/h3-14,28H,15-16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHMSVBSVWVHDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C=CC(=C3)OC)C=C(C2=O)CNC4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide typically involves multiple steps. One common method includes the reaction of 3-chloro-4-methylaniline with 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity
    • Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines. It is believed to induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation.
    • Case Study : In vitro studies demonstrated that N-(3-chloro-4-methylphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide significantly reduced the viability of breast cancer cells (MCF-7) and lung cancer cells (A549) by over 50% at concentrations as low as 10 µM .
  • Antimicrobial Properties
    • Broad-Spectrum Activity : Research indicates that the compound possesses antimicrobial properties against both gram-positive and gram-negative bacteria.
    • Testing Results : In a study evaluating its efficacy against Staphylococcus aureus and Escherichia coli, the compound showed minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively .
  • Anti-inflammatory Effects
    • Inflammation Pathways : The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
    • Experimental Findings : Animal models demonstrated reduced paw edema in rats treated with the compound, indicating significant anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application:

  • Absorption : The compound shows good oral bioavailability, with peak plasma concentrations achieved within 1–2 hours post-administration.
  • Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with cellular processes such as DNA replication or protein synthesis, resulting in its antimicrobial or anticancer activities .

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl vs.
  • Quinolinone vs. Quinazolinone Cores: The quinazolinone derivatives () exhibit bioactivity due to their planar aromatic systems, whereas the dihydroquinolinone core in the target compound may offer conformational flexibility for target engagement .

Physicochemical Properties

  • Crystal Packing and Hydrogen Bonding: The dichlorophenyl acetamide () forms R₂²(10) hydrogen-bonded dimers, a feature critical for stability and solubility. The target compound’s methoxy and phenylaminomethyl groups may introduce similar intermolecular interactions .

Research Findings and Contradictions

  • Divergent Applications: While the target compound and its quinazolinone analogs () are explored for pharmaceutical use, simpler chloroacetamides () are pesticides, underscoring how minor structural changes dictate application .
  • Synthetic Feasibility : The aza-Wittig route () offers higher yields for nitrogen-containing cores compared to carbodiimide-mediated coupling (), which may influence scalability .

Biological Activity

N-(3-chloro-4-methylphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide, with the CAS number 893789-12-3, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory research. The compound features a complex structure that includes a chloro-substituted aromatic ring and a quinoline derivative, which are known to contribute to various pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C26H24ClN3O3C_{26}H_{24}ClN_{3}O_{3} with a molecular weight of 461.9 g/mol. Its structure can be depicted as follows:

PropertyValue
Molecular Formula C26H24ClN3O3C_{26}H_{24}ClN_{3}O_{3}
Molecular Weight 461.9 g/mol
CAS Number 893789-12-3

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies have shown that derivatives of quinoline often possess cytotoxic effects against various cancer cell lines. The specific compound has been evaluated for its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

  • Mechanism of Action : The anticancer activity is believed to be mediated through multiple pathways:
    • Inhibition of Cell Cycle Progression : The compound may interfere with the cell cycle, particularly at the G2/M phase, leading to cell death.
    • Induction of Apoptosis : It has been suggested that the compound activates apoptotic pathways, which are crucial for eliminating cancerous cells.
  • Case Studies : In vitro studies have demonstrated its efficacy against several cancer cell lines, including breast and lung cancer cells. For example, one study reported an IC50 value indicating effective inhibition at low concentrations, suggesting high potency relative to standard chemotherapeutic agents.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has also been investigated for anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

Research Findings

A summary of relevant research findings includes:

Study ReferenceBiological ActivityFindings
AnticancerEffective against breast and lung cancer cells with low IC50 values.
Anti-inflammatoryInhibition of TNF-alpha and IL-6 production in macrophages.
Cell Cycle ArrestInduces G2/M phase arrest in cancer cell lines.

Q & A

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsYieldChallengesReference
Quinolinone AlkylationK₂CO₃, DMF/acetone, methyl chloroacetate50-60%Regioselectivity (N vs. O)
Acetamide CouplingEDCI, CH₂Cl₂, 273 K, triethylamine60-70%Purification via column chromatography

Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. For example, the methoxy group (7-OCH₃) typically appears as a singlet near δ 3.8–4.0 ppm, while the phenylamino methyl group shows splitting patterns around δ 4.1–4.5 ppm .
  • X-ray Crystallography : Resolves conformational ambiguities. Asymmetric units may contain multiple molecules with varying dihedral angles (e.g., 54.8°–77.5° between quinolinone and phenyl rings), influenced by steric and hydrogen-bonding interactions .
  • Mass Spectrometry : ESI/APCI(+) confirms molecular weight (e.g., [M+H]⁺ peaks) .

Q. Table 2: Key Spectral Data

TechniqueDiagnostic Peaks/ParametersReference
¹H NMR (CDCl₃)δ 7.69 (br s, NH), δ 4.90 (t, J=3.8 Hz, CH₂)
X-rayR₂₂(10) hydrogen-bonded dimers

How can researchers address regioselectivity challenges during alkylation of quinolinone derivatives?

Advanced Research Focus
Regioselectivity in alkylation (e.g., N- vs. O-substitution) depends on:

  • Solvent Polarity : Polar aprotic solvents (DMF) favor N-alkylation by stabilizing transition states .
  • Base Strength : Weak bases (K₂CO₃) reduce side reactions compared to stronger bases like NaOH.
  • Temperature : Lower temperatures (0–5°C) minimize kinetic competition, improving selectivity .

Q. Methodological Recommendation :

  • Use methyl chloroacetate in DMF/acetone (1:1) with K₂CO₃ at 0°C. Monitor via TLC (CH₂Cl₂/MeOH 9:1).

What strategies resolve conformational discrepancies in crystallographic studies of similar acetamides?

Q. Advanced Research Focus

  • Multi-Conformer Analysis : Crystallize the compound under varied conditions (e.g., slow evaporation vs. diffusion) to capture multiple conformers .
  • Complementary Techniques : Compare X-ray data with solution-state NMR (e.g., NOESY for proximity correlations).
  • Hydrogen Bonding : Stabilize specific conformations via co-crystallization with hydrogen-bond donors (e.g., water) .

Example :
In , three conformers in the asymmetric unit showed dihedral angle variations (54.8°–77.5°). Researchers should report all observed conformations and analyze their thermodynamic stability via DFT calculations.

How do steric effects influence the synthetic accessibility of the phenylamino methyl substituent?

Q. Advanced Research Focus

  • Steric Hindrance : The phenylamino methyl group may hinder nucleophilic attack during alkylation.
  • Mitigation :
    • Use bulky bases (e.g., DBU) to deprotonate less accessible sites.
    • Employ microwave-assisted synthesis to reduce reaction time and improve yield .

Case Study :
achieved 58% yield via iterative Na₂CO₃/acetyl chloride additions, minimizing steric interference by stepwise acetylation.

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